4-Pentylbenzoic acid
Description
Contextualization within the Benzoic Acid Class and Aromatic Carboxylic Acids
4-Pentylbenzoic acid is an organic compound that belongs to the extensive class of aromatic carboxylic acids. gdckathua.combritannica.com Structurally, it is a derivative of benzoic acid, which is the simplest aromatic carboxylic acid, consisting of a benzene (B151609) ring attached to a carboxyl (-COOH) functional group. britannica.comwikipedia.org In this compound, a pentyl group (a five-carbon alkyl chain) is attached to the fourth position (para-position) of the benzene ring, opposite the carboxyl group. ontosight.ainist.gov This substitution of a hydrogen atom with an alkyl group on the aromatic ring is a defining characteristic that distinguishes it from benzoic acid.
The presence of both the aromatic ring and the carboxylic acid group imparts a dual chemical nature to the molecule. The carboxyl group is acidic, allowing for the formation of salts (benzoates) and esters. wikipedia.orgontosight.ai The aromatic ring, while generally stable, can undergo electrophilic substitution reactions. britannica.comwikipedia.org The carboxylic group is considered deactivating and meta-directing in such reactions for benzoic acid itself. britannica.comwikipedia.org
Aromatic carboxylic acids are a significant group of organic compounds with wide-ranging applications. nih.gov Benzoic acid and its derivatives occur naturally in many plants and are crucial intermediates in the biosynthesis of various secondary metabolites. wikipedia.org They are foundational molecules in the industrial synthesis of numerous organic substances, including dyes, perfumes, and pharmaceuticals. wikipedia.orgontosight.ai
Historical Development and Initial Interest in this compound Research
While the parent compound, benzoic acid, has been known since the 16th century, the specific historical development of this compound is less documented in readily available literature. britannica.com Initial interest in substituted benzoic acids was often driven by the desire to understand how different functional groups attached to the benzene ring influence the physical and chemical properties of the molecule.
A significant area that spurred research into long-chain alkyl-substituted benzoic acids, including this compound, was the field of liquid crystals. Research dating back several decades has explored the liquid crystalline properties of n-alkoxy benzoic acids, which form hydrogen-bonded dimers. researchgate.net This foundational work on related structures likely paved the way for investigating the mesomorphic (liquid crystal) behavior of 4-alkylbenzoic acids. The ability of these types of molecules to form ordered, yet fluid, phases (nematic and smectic phases) upon heating has been a key driver of research. researchgate.net The initial interest in this compound and its analogs was therefore closely tied to the exploration of new materials with potential applications in display technologies and other electro-optic devices.
Current Paradigms and Emerging Research Foci for this compound
Current research on this compound continues to be heavily focused on its role in the formation of supramolecular liquid crystals. researchgate.netresearchgate.net A prominent paradigm involves the use of hydrogen bonding to create complex structures with tailored properties. researchgate.netresearchgate.net Researchers are actively investigating the formation of hydrogen-bonded complexes between this compound and other molecules, such as various pyridine (B92270) derivatives and cyanobiphenyls. researchgate.netresearchgate.net These studies aim to create new liquid crystalline materials with specific phase behaviors (e.g., nematic, smectic) and to understand the structure-property relationships that govern their thermal and optical characteristics. researchgate.netresearchgate.net
A key research focus is the synthesis and characterization of these supramolecular structures. researchgate.net Techniques like Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are routinely used to determine the transition temperatures and identify the types of liquid crystal phases formed. researchgate.netresearchgate.net Furthermore, computational methods, such as Density Functional Theory (DFT), are employed to model the molecular conformations and predict the stability and properties of these hydrogen-bonded complexes. researchgate.netresearchgate.net
Emerging research is also exploring the potential of this compound and its derivatives in other areas. For instance, the broader class of benzoic acid derivatives is being investigated for various biological activities, which could open new avenues for research into this compound in biomedical or pharmaceutical contexts. ontosight.ai The functionalization of aliphatic acids to create complex molecules like γ-lactones is another area of active research that could potentially involve derivatives of this compound. acs.org
Interdisciplinary Significance of this compound in Contemporary Chemistry and Materials Science
The significance of this compound extends across several disciplines, most notably organic chemistry, physical chemistry, and materials science.
In organic chemistry , it serves as a model compound for studying the synthesis and reactions of substituted aromatic carboxylic acids. wikipedia.org Its use in the creation of more complex supramolecular assemblies through non-covalent interactions like hydrogen bonding is a testament to its importance in the field of supramolecular chemistry. researchgate.netresearchgate.net
In physical chemistry , this compound is a subject of investigation for its phase behavior and thermodynamic properties. The study of its liquid crystal phases contributes to the fundamental understanding of soft matter and the transitions between different states of matter. researchgate.net Spectroscopic and calorimetric studies provide valuable data on the energetics of hydrogen bonding and phase transitions. researchgate.net
In materials science , this compound is a building block for functional materials. ontosight.ai Its primary application lies in the development of liquid crystals for displays and optical switching devices. researchgate.net The ability to tune the properties of liquid crystal mixtures by incorporating molecules like this compound is crucial for creating materials with desired characteristics, such as a broad nematic range and specific dielectric properties. researchgate.netresearchgate.net The ongoing research into new hydrogen-bonded liquid crystalline complexes highlights its role in the design of advanced materials with potential applications in photonics and electronics. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
4-pentylbenzoic acid | |
|---|---|---|
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InChI |
InChI=1S/C12H16O2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h6-9H,2-5H2,1H3,(H,13,14) | |
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InChI Key |
CWYNKKGQJYAHQG-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)O | |
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Molecular Formula |
C12H16O2 | |
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DSSTOX Substance ID |
DTXSID6067200 | |
| Record name | Benzoic acid, 4-pentyl- | |
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Molecular Weight |
192.25 g/mol | |
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Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 4-Pentylbenzoic acid | |
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CAS No. |
26311-45-5 | |
| Record name | 4-Pentylbenzoic acid | |
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| Record name | 4-Pentylbenzoic acid | |
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| Record name | Benzoic acid, 4-pentyl- | |
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| Record name | 4-PENTYLBENZOIC ACID | |
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Synthetic Strategies and Methodologies for 4 Pentylbenzoic Acid and Its Derivatives
Established Synthetic Pathways to 4-Pentylbenzoic Acid
The synthesis of this compound can be achieved through several established chemical routes. One common method involves the Grignard reaction. miracosta.edugoogle.com This involves the reaction of a suitable pentyl magnesium halide with a protected 4-carboxybenzene derivative, followed by deprotection and acidification. Another prominent pathway is the oxidation of 4-pentyltoluene. This method utilizes oxidizing agents to convert the methyl group of the toluene (B28343) derivative into a carboxylic acid functional group. atamanchemicals.com Furthermore, a versatile route begins with p-bromobenzyltriphenylphosphonium bromide and an appropriate aldehyde or ketone in a Wittig reaction, proceeding through p-bromostyrene and p-cyanostyrene intermediates to yield 4-alkylbenzoic acids. nih.gov
A summary of common starting materials for different synthetic routes is presented below:
| Synthetic Route | Starting Material(s) | Key Reagents/Conditions |
| Grignard Reaction | 4-halobenzoic acid derivative, pentyl magnesium halide | Dry ether or THF, CO2 (dry ice) miracosta.edugoogle.com |
| Oxidation | 4-pentyltoluene | Strong oxidizing agents (e.g., KMnO4, O2 with catalyst) atamanchemicals.com |
| Wittig Reaction Route | p-bromobenzyltriphenyl-phosphonium bromide, pentanal | Wittig reaction, hydrolysis of nitrile nih.gov |
| Catalytic Carboxylation | 4-pentylbenzene derivatives | Palladium catalyst, carbon monoxide vulcanchem.com |
Derivatization Strategies for this compound Analogues
The chemical structure of this compound allows for various modifications to produce a range of analogues with tailored properties. These strategies primarily involve reactions at the carboxylic acid group and the aromatic ring.
Synthesis of Ester Derivatives of this compound
Esterification is a common derivatization of this compound. cymitquimica.com This can be achieved through several methods, including Fischer esterification, where the acid is reacted with an alcohol in the presence of an acid catalyst, such as sulfuric acid. ontosight.ai The Mitsunobu reaction offers a mild and effective alternative for esterification with phenols. researchgate.net Additionally, reactions with alkyl halides or the use of coupling agents can also yield the desired ester derivatives. For instance, N-bromosuccinimide has been shown to catalyze the esterification of benzoic acids under mild conditions. mdpi.com
A variety of ester derivatives can be synthesized, including methyl, ethyl, butyl, and benzyl (B1604629) esters, by reacting this compound with the corresponding alcohol. researchgate.net
Functionalization of the Aromatic Ring (e.g., halogenation, nitration, sulfonation for benzoic acid derivatives)
The aromatic ring of benzoic acid and its derivatives is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups.
Halogenation: The bromination of p-methylbenzoic acid results in the substitution of a bromine atom onto the aromatic ring, yielding 3-bromo-4-methyl-benzoic acid. vaia.com
Nitration: The nitration of benzoic acid is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. truman.edu This reaction primarily yields 3-nitrobenzoic acid. docbrown.info For derivatives like 4-methylbenzoic acid, nitration can lead to products such as 3-nitro-4-methylbenzoic acid. europa.eu The carboxylic acid group acts as a deactivating, meta-directing group, while the alkyl group is an activating, ortho-para-directing group.
Sulfonation: Benzoic acid can be sulfonated using oleum (B3057394) (fuming sulfuric acid). Mechanochemical methods using sodium bisulfate monohydrate and phosphorus pentoxide have also been developed for the sulfonation of aromatic compounds, including 4-methylbenzoic acid. researchgate.net
Preparation of Supramolecular Complexes Involving this compound
This compound can participate in the formation of supramolecular complexes, primarily through hydrogen bonding interactions involving its carboxylic acid group. researchgate.net These complexes are often formed with other molecules containing complementary functional groups, such as pyridyl moieties. researchgate.net For example, hydrogen-bonded liquid crystalline binary complexes have been synthesized from 4-(octyloxy)benzoic acid and aminobenzoic acids. researchgate.net The formation of these supramolecular structures can be achieved through methods like mechanochemical grinding. mdpi.com
Mechanochemical Approaches in Benzoic Acid Derivative Synthesis
Mechanochemistry, which involves chemical reactions induced by mechanical energy, has emerged as a sustainable and efficient method for synthesizing benzoic acid derivatives. beilstein-journals.org This solvent-free approach can be applied to various reactions, including:
Passerini Reaction: This multi-component reaction can be carried out under mechanochemical conditions to synthesize α-acyloxycarboxamide derivatives from benzoic acid, an aldehyde, and an isocyanide. nih.gov
Grignard Reactions: Mechanochemical methods have been developed for Grignard reactions using gaseous carbon dioxide to prepare carboxylic acids from organobromides. nih.gov
Supramolecular Synthesis: As mentioned earlier, mechanochemical grinding is a viable technique for preparing supramolecular complexes involving benzoic acid derivatives. mdpi.com
Catalytic Systems and Reaction Conditions for this compound Synthesis and Modification
Various catalytic systems are employed to enhance the efficiency and selectivity of reactions involving this compound and its precursors.
| Reaction | Catalyst(s) | Reagents/Conditions | Product |
| Oxidation of p-xylene | Cobalt or manganese acetate, bromide atamanchemicals.com | Oxygen, acetic acid atamanchemicals.com | Terephthalic acid atamanchemicals.com |
| Carbonylation of 4-alkylphenols | Homogeneous Pd catalyst atamanchemicals.com | Carbon monoxide atamanchemicals.com | 4-alkylbenzoic acid atamanchemicals.com |
| Nitration of 2,4-dimethyl nitrobenzene | Transition metal oxide and N-containing organic compound google.com | Oxygen, 50-160°C, 0.01-2.00 MPa google.com | 4-nitro-3-methyl benzoic acid google.com |
| Esterification | N-bromosuccinimide mdpi.com | Alcohol, 70°C mdpi.com | Benzoic acid esters mdpi.com |
| Suzuki-Miyaura cross-coupling | Palladium catalyst colab.ws | Boronic acid/ester, base colab.ws | Biaryl compounds |
Green Chemistry Principles in the Synthesis of this compound Compounds
The synthesis of this compound and related compounds is increasingly guided by the tenets of green chemistry, which prioritize the reduction of waste, the use of less hazardous substances, and the improvement of energy efficiency. Key strategies include the use of eco-friendly solvents, novel catalytic methods to replace stoichiometric reagents, and the application of alternative energy sources.
One of the most significant areas of green innovation is in oxidation reactions. Traditional methods for oxidizing alkylbenzenes or benzyl alcohols often rely on stoichiometric amounts of hazardous and toxic heavy metal oxidants like chromium or manganese salts, which generate considerable inorganic waste. Green alternatives focus on catalytic oxidation using benign oxidants such as molecular oxygen or hydrogen peroxide.
Catalytic Oxidation in Aqueous Media
A promising green approach involves the catalytic oxidation of para-substituted benzyl alcohols in water, an environmentally friendly solvent. Research has demonstrated the efficacy of nickel peroxide nanoparticles (NPNPs) as a catalyst for the conversion of various benzyl alcohols to their corresponding benzoic acids. mdpi.com These reactions proceed smoothly at room temperature in aqueous potassium hydroxide (B78521) (KOH), with potassium persulfate (K₂S₂O₈) as the co-oxidant. mdpi.com The active catalytic species, NiO₂ nanoparticles, are generated in situ from nickel sulfate (B86663) (NiSO₄·6H₂O). mdpi.com
A key finding from these studies is that aromatic alcohols with para-substituted electron-donating groups exhibit higher yields than those with electron-withdrawing groups. mdpi.com This suggests that the oxidation of 4-pentylbenzyl alcohol, which possesses an electron-donating pentyl group, would be an efficient transformation under these conditions. The process is catalytic, selective, and utilizes water as the solvent, aligning with several green chemistry principles. mdpi.com The catalytic cycle involves the oxidation of the alcohol by the NPNPs, which are then regenerated by the co-oxidant, allowing the cycle to continue until the substrate is consumed. mdpi.com
The table below summarizes the findings for the catalytic oxidation of various para-substituted benzyl alcohols using the NiSO₄·6H₂O/K₂S₂O₈ system in water, illustrating the potential for applying this method to the synthesis of this compound.
Table 1: Catalytic Oxidation of para-Substituted Benzyl Alcohols to Benzoic Acids in Water
Data sourced from a study on green catalytic conversion of benzylic alcohols. mdpi.com
Solvent-Free and Alternative Energy Approaches
Another important green strategy is the elimination of volatile organic solvents. Mechanochemistry , which involves reactions induced by mechanical force (e.g., ball milling), represents a powerful solvent-free technique. Research has shown that this compound can be used in mechanochemical processes to form new hydrogen-bonded liquid crystalline structures. conicet.gov.arresearchgate.net This is achieved by milling the solid reactants together, which avoids the need for solvents, simplifies work-up procedures, and can lead to higher energy efficiency. researchgate.net While this specific example involves a reaction of this compound rather than its synthesis, it demonstrates the compound's suitability for solid-state green chemistry techniques.
Furthermore, the development of synthetic methods that utilize alternative energy sources like solar power or light is a key frontier. For instance, the Solar Thermal Electrochemical Process (STEP) has been used for the efficient synthesis of benzoic acid from toluene, driven entirely by solar energy. rsc.org This process uses solar heat to lower the required electricity for the electrolysis and to enhance reaction kinetics and yield. rsc.org Photo-oxidation, using air or oxygen as the oxidant under light irradiation without any external catalyst, also presents a green pathway for converting aromatic alcohols to carboxylic acids. nih.gov Although these specific examples focus on the parent benzoic acid, the underlying principles are adaptable to the synthesis of its alkylated derivatives.
The use of ionic liquids as recyclable reaction media for the catalytic oxidation of alkylbenzenes also offers a green alternative to conventional volatile organic solvents. rsc.org
Structure Property Relationships and Molecular Design Principles in 4 Pentylbenzoic Acid Research
Conformational Analysis and Influence of the Pentyl Chain on Molecular Architecture
The molecular architecture of 4-pentylbenzoic acid is significantly influenced by the conformational flexibility of its pentyl chain. vulcanchem.comrsc.org This five-carbon alkyl chain introduces a degree of freedom that contrasts with the rigid planar structure of the benzoic acid moiety. vulcanchem.com The chain itself has four associated torsions, leading to a number of plausible conformers. rsc.org
In the crystalline state, this compound can exhibit multiple molecular conformations within the asymmetric unit. rsc.orgacs.org For instance, one study identified three distinct conformations, labeled as "green," "blue," and "red" molecules. acs.org While torsions θ2 and θ4 of the pentyl chain tend to be around 180°, conformational differences are primarily observed around the θ3 torsion. rsc.org This leads to the adoption of twisted conformations of the pentyl chain within the crystal structure. rsc.org
The flexibility of the pentyl chain is a key factor in determining the "crystallizability" and nucleation kinetics of this compound. rsc.org The presence of this flexible chain allows for different packing arrangements, which can influence the formation of various crystalline and liquid crystalline phases. rsc.orgacs.org The interplay between the rigid aromatic core and the flexible alkyl chain is a critical aspect of the molecular design of materials based on this compound. vulcanchem.comrsc.org
| Torsion | Angle (°) |
| θ1 | Varies |
| θ2 | ~180 |
| θ3 | Variable |
| θ4 | ~180 |
Role of the Carboxylic Acid Dimerization in Intermolecular Hydrogen Bonding
Stability of Hydrogen-Bonded Dimers and Environmental Factors
The hydrogen-bonded dimers of this compound exhibit significant stability. researchgate.net The interaction energy within these cyclic dimers is substantial, which explains their presence even in the gas phase. nih.gov In the crystalline state, the dimer is the fundamental building block, and these units are close to coplanar with the adjacent aromatic rings. acs.org
However, the stability and prevalence of these dimers are influenced by the surrounding environment. In the nematic liquid crystal phase, an equilibrium exists between the dimeric and monomeric forms. oup.com The fraction of monomeric, non-hydrogen-bonded molecules increases with temperature, with a notable increase at the transition to the isotropic liquid phase. oup.com This indicates that the stability of the hydrogen bonds is not solely a function of temperature but is also dependent on the molecular orientation within the phase. oup.com Solvents can also play a role; for instance, in ether solvents, the ether oxygen can compete as a hydrogen bond acceptor, leading to the observation of sharper hydrogen-bonded monomer absorption bands. libretexts.org
Impact of Dimerization on Macroscopic Properties and Mesophase Formation
The dimerization of this compound has a profound impact on its macroscopic properties, particularly its ability to form liquid crystal phases (mesophases). google.comresearchgate.net The formation of dimers effectively doubles the length of the molecular unit, which is a key factor in promoting the orientational order required for liquid crystallinity. researchgate.net The nematic phase, in particular, is strongly correlated with the presence of these closed dimers. researchgate.netresearchgate.net
Mixtures of this compound with other compounds, such as cyano-substituted biphenyls, can lead to induced smectic mesomorphism, where the dimeric benzoic acid acts as a single, undissociated entity in its interaction with the other component. google.com The hydrogen-bonded dimer can be considered the fundamental "growth unit" in the formation of these ordered phases. acs.org The stability and nature of these dimers are therefore critical in the design of liquid crystal materials with specific transition temperatures and phase behaviors. researchgate.netacs.orgconicet.gov.ar
| Property | Influence of Dimerization |
| Molecular Shape | Creates an elongated, more rigid unit |
| Intermolecular Forces | Introduces strong, directional hydrogen bonds |
| Liquid Crystallinity | Promotes the formation of nematic and smectic phases |
| Phase Transitions | Influences the temperatures of phase transitions |
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Research Outcomes
Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to predict the properties of molecules based on their structure. For benzoic acid derivatives, QSPR models have been developed to predict various properties, including their acidity (pKa) in different solvents and their toxicological profiles. researchgate.netresearchgate.net These models typically use molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. researchgate.netscielo.br
For instance, a QSPR model for predicting the pKa of benzoic acids might include descriptors for the solute and the solvent. researchgate.net Similarly, QSPR studies on the toxicity of benzoic acid derivatives have used parameters like molecular weight, total energy, steric energy, dipole moment, molar refractivity, and polarizability to establish a relationship with the observed toxicity. researchgate.net While specific QSPR studies focusing solely on this compound are not extensively detailed in the provided results, the principles and methodologies applied to other benzoic acids are directly relevant. These approaches can be used to predict the behavior and properties of this compound and its derivatives, aiding in the rational design of new materials.
Molecular Engineering Strategies for Tailoring this compound-Based Materials
The molecular structure of this compound provides several avenues for molecular engineering to create materials with tailored properties. One key strategy involves the formation of hydrogen-bonded liquid crystal complexes. google.comresearchgate.net By mixing this compound with other molecules capable of hydrogen bonding, such as other carboxylic acids or pyridine (B92270) derivatives, it is possible to create new mesogenic complexes with enhanced thermal stability and different liquid crystalline phases. google.comresearchgate.netresearchgate.net
Another approach is to modify the chemical structure of the this compound molecule itself. For example, the introduction of different functional groups onto the benzene (B151609) ring or alterations to the length and branching of the alkyl chain can significantly impact the resulting material's properties. vulcanchem.com Structure-activity relationship studies on related compounds have shown that even small changes, such as the type of ester group attached to the carboxylic acid, can have a significant effect on the biological activity. vulcanchem.com These strategies allow for the fine-tuning of properties such as mesophase behavior, solubility, and biological interactions. vulcanchem.comvulcanchem.com
Stereochemical Effects and Chiral Induction in this compound Systems
While this compound itself is achiral, it can be a component in chiral systems, and its interactions can be influenced by stereochemistry. In the context of liquid crystals, the introduction of chirality is a key strategy for creating materials with unique electro-optical properties, such as ferroelectric liquid crystals. researchgate.net
Chiral induction can be achieved by forming hydrogen-bonded complexes between this compound and a chiral molecule. The resulting supramolecular structure can exhibit chiral mesophases. researchgate.net Furthermore, the stereochemistry of molecules interacting with this compound can be critical. For instance, in biocatalytic reactions, enzymes can exhibit high stereo- and regioselectivity when acting on benzoic acid derivatives. almacgroup.com The absolute stereochemistry of the products of such reactions is a direct consequence of the enzyme's chiral active site. almacgroup.com Although not directly about this compound, studies on other chiral systems highlight the importance of stereochemical control in determining the final properties and function of molecular assemblies. uni-muenchen.deacs.orgnih.gov
Liquid Crystalline Behavior and Mesophase Studies of 4 Pentylbenzoic Acid and Its Composites
Mesophase Identification and Characterization
4-Pentylbenzoic acid is a calamitic (rod-like) molecule that, through the formation of hydrogen-bonded dimers, achieves the necessary anisotropy to exhibit liquid crystalline phases. ijaem.netconicet.gov.ar The study of its mesophases, both in its pure form and in mixtures, is crucial for understanding the structure-property relationships that govern liquid crystal behavior.
The nematic (N) phase is a characteristic mesophase for the 4-alkylbenzoic acid series, including this compound. conicet.gov.ar This phase is distinguished by molecules that have long-range orientational order but no long-range positional order. In its pure form, 4-alkylbenzoic acids that are not long enough to be smectogenic typically exhibit a nematic phase before transitioning to an isotropic liquid upon heating. conicet.gov.ar The formation of the nematic phase is attributed to the dimerization of the carboxylic acid groups, which creates a more elongated molecular structure, enhancing mesomorphism. ijaem.net
The nematic phase of 5BA and its composites is often identified by its characteristic textures under a polarizing optical microscope (POM), such as the schlieren texture with two- and four-brush defects. mdpi.com
Investigations into binary mixtures have shown that 5BA can significantly influence the nematic phase of other liquid crystals. For instance, when this compound is used as a dopant in the well-known nematic liquid crystal 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), it enhances the properties of the host. A study on 5CB-5BA mixtures demonstrated an extension of the nematic temperature range from 35°C for pure 5CB to over 50°C for a mixture containing 10 wt.% of 5BA. tandfonline.com This broadening of the nematic range is a key indicator of synergistic mesogenic behavior. tandfonline.comresearchgate.net
| Mixture Composition (wt.%) | Nematic to Isotropic Transition Temperature (°C) |
| Pure 5CB | 35 |
| 5CB + 10% 5BA | > 50 |
Table 1: Enhancement of the nematic temperature range in a binary mixture of 5CB and this compound (5BA). Data sourced from Shakhawan Al-Zangana (2023). tandfonline.com
While pure this compound primarily exhibits a nematic phase, its composites and complexes can display more ordered smectic phases, where molecules are arranged in layers.
Smectic A (SmA) Phase: In a Smectic A phase, the molecules are aligned perpendicularly to the layer planes. A hydrogen-bonded complex formed between this compound and 1,2-bis-(4-pyridyl)ethane has been shown to exhibit a Smectic A phase, transitioning at 421 K (148 °C). rsc.orgrsc.orgrsc.org This demonstrates that supramolecular self-assembly can induce higher-order mesophases.
Smectic B (SmB) Phase: The Smectic B phase is a more ordered smectic phase with hexagonal packing within the layers. The formation of a Smectic B phase has been observed in hydrogen-bonded complexes between 4-pentyl-4-biphenylcarbonitrile (5CB) and 4-n-alkoxy-2,3-difluorobenzoic acids. researchgate.net In these binary systems, complexes with a 1:1 molar ratio predominantly showed the SmB phase, indicating that specific intermolecular interactions can stabilize this highly ordered phase. researchgate.net
Smectic C (SmC) Phase: In the Smectic C phase, molecules are tilted with respect to the layer normal. While direct observation in 5BA complexes is less commonly reported, studies on similar systems, such as those involving other 4-alkoxybenzoic acids, frequently show the induction of SmC phases in hydrogen-bonded binary mixtures with dicarboxylic acids or other mesogens. researchgate.netresearchgate.net For example, complexes of 4-(octyloxy)benzoic acid with dicarboxylic acids exhibit a phase sequence that includes the Smectic C phase. researchgate.net
Blue phases (BP) are highly chiral liquid crystal phases that exist in a narrow temperature range between the chiral nematic (N*) and isotropic liquid phases. The search for blue phases in mixtures containing this compound has yielded limited positive results.
Research on mixtures of the nematic mixture E7 and cholesteryl oleyl carbonate (COC) found that a blue phase appeared in a specific concentration range where the thermal stability of the Smectic A phase was also enhanced. researchgate.nettandfonline.com However, the same study noted that this effect was significantly weaker or entirely absent when other components like 5CB were used instead of E7, or when other cholesterol esters were used. researchgate.nettandfonline.com Furthermore, a separate investigation into a 5CB system doped with this compound, which manifested induced smectic properties, found no evidence of the intermolecular complex formation often associated with such phenomena, and did not report the observation of a blue phase. researchgate.nettandfonline.com Based on available research, blue phase formation is not a characteristic feature of liquid crystal systems based on this compound.
Smectic Phase Observations: Smectic A, Smectic C, and Smectic B Phases
Supramolecular Hydrogen-Bonded Liquid Crystal Complexes with this compound
The carboxylic acid group of 5BA is a versatile hydrogen-bond donor, enabling the formation of a wide array of supramolecular liquid crystal complexes. ijaem.net This self-assembly process, driven by molecular recognition through hydrogen bonding, is a powerful strategy for creating new materials with tailored mesomorphic properties. conicet.gov.ar
Binary Systems: The most common design involves combining a carboxylic acid (proton donor) with a proton acceptor. A classic example is the complexation of this compound with a pyridine-containing molecule, such as 1,2-bis-(4-pyridyl)ethane, to form a hydrogen-bonded liquid crystal (HBLC). rsc.orgrsc.org Another widely studied approach is the mixture of 5BA with cyanobiphenyls like 5CB. In these systems, hydrogen bonds can form between the carboxylic acid dimers of 5BA and the polar cyano group of 5CB. tandfonline.comresearchgate.net
The synthesis of these complexes is often straightforward, involving the mechanical mixing of the components (mechanosynthesis) or dissolving them in a common solvent followed by evaporation. conicet.gov.aranjs.edu.iq
| Proton Donor | Proton Acceptor | Resulting Complex Type |
| This compound | 1,2-bis-(4-pyridyl)ethane | H-bonded acid-pyridyl complex |
| This compound | 4-Cyano-4'-pentylbiphenyl (5CB) | H-bonded acid-nitrile mixture |
| 4-(Octyloxy)benzoic acid | This compound | H-bonded acid-acid heterodimer |
Table 2: Examples of binary supramolecular systems involving benzoic acids. Data sourced from Duer et al. (1996), Al-Zangana (2023), and Silva et al. (2016). conicet.gov.artandfonline.comrsc.orgrsc.org
Ternary Systems: While less common, the design principles of HBLCs can be extended to ternary systems to further tune material properties. For instance, systems involving two different carboxylic acids and a third component, or one acid with two different acceptors, have been explored to create complex phase behaviors. nih.gov Research on mixtures containing terephthalic acid, p-toluic acid, and 4-carboxy-benzaldehyde in a solvent demonstrates the complexity of phase equilibria in multi-component acid systems. nist.gov
Phase diagrams are essential tools for mapping the mesomorphic behavior of a mixture across its entire composition range. In HBLC systems containing 5BA, these diagrams often reveal synergistic effects, where the resulting mesophase stability is enhanced beyond that of the individual components.
A key example is the binary system of 5BA and 4-n-alkyl-4́-cyanobiphenyls (nCB). researchgate.net Phase diagrams of similar systems, such as 4-n-alkoxy-2,3-difluorobenzoic acid (nOBAFF) with 5CB, show a distinct eutectic point where the melting temperature is minimized. researchgate.net More importantly, these diagrams often show a significant broadening of the nematic phase range compared to the pure components. researchgate.netresearchgate.net In the 5CB/nOBAFF system, a mixture with a low molar fraction (x=0.1) of the acid in 5CB resulted in an increase of the nematic range by 9°C compared to pure 5CB. researchgate.net This enhancement is attributed to favorable intermolecular interactions that stabilize the liquid crystalline order.
| System | Molar Fraction (Acid) | Observation |
| 5CB / 9OBAFF | 0.1 | Nematic range increased by 9°C vs pure 5CB |
| 5CB / 9OBAFF | 0.3 < x < 0.8 | Smectic B phase becomes predominant |
| 5CB / nOBAFF | Eutectic Point | Broadest nematic range observed |
Table 3: Phase behavior in a binary system of 5CB and 4-n-nonyloxy-2,3-difluorobenzoic acid (9OBAFF), illustrating synergistic effects. Data sourced from Sahli et al. (2022). researchgate.net
This synergistic enhancement of mesophase stability is a hallmark of many HBLC systems and underscores the utility of this compound in designing liquid crystalline materials with robust and tunable properties. tandfonline.com
Design and Synthesis of Binary and Ternary Liquid Crystal Systems
Electro-Optical Properties and Performance Enhancement in this compound Doped Systems
The incorporation of this compound (PBA) into liquid crystal host systems, particularly nematic liquid crystals like 4-cyano-4'-pentylbiphenyl (5CB), has been a subject of research to modify and enhance their electro-optical characteristics. These composite systems leverage the properties of both the host and the dopant to achieve desired performance metrics for display and photonic applications.
Dielectric anisotropy (Δε), the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director, is a critical parameter that governs the threshold voltage of a liquid crystal device. In systems where this compound is used as a dopant, significant modifications to this property have been observed.
Research on binary mixtures of 5CB with this compound (PA) has demonstrated a notable improvement in the dielectric anisotropy. researchgate.netresearchgate.net For instance, adding 10 wt.% of PBA to 5CB not only improved the dielectric anisotropy but also extended the nematic temperature range. researchgate.netresearchgate.net The increase in the dielectric anisotropy in such doped systems is often attributed to the dipolar interaction between the nanoparticles or dopant molecules and the liquid crystal molecules. researchgate.net For a homogeneous dispersion, doping a liquid crystal can lead to an increase in dielectric anisotropy, which is further improved by increasing the dopant concentration. researchgate.net However, at high concentrations, the formation of aggregates can decrease the polarization effect, leading to a reduction in the dielectric anisotropy. researchgate.net
The elastic and viscoelastic properties of liquid crystal composites are fundamental to their dynamic response. The splay (K₁₁), twist (K₂₂), and bend (K₃₃) elastic constants determine the restoring force when the liquid crystal director is distorted by an electric field. The visco-elastic coefficient (or rotational viscosity, γ₁) influences the switching speed of the material.
The response time and threshold voltage (Vth) are key performance indicators for liquid crystal displays. The threshold voltage is the minimum voltage required to induce a reorientation of the liquid crystal molecules (the Frederiks transition). The response time dictates how quickly the display can switch between states. These properties are intrinsically linked to the dielectric anisotropy, elastic constants, and viscosity of the material.
In composite systems of 5CB doped with this compound, an increase in the threshold voltage was observed with increased dopant concentration; a 10% increase in Vth was noted for a sample with 10 wt.% PBA. researchgate.net The response time in these composites also showed behaviors that were dependent on the loading concentration of PBA. researchgate.net The optimization of these parameters is a key goal of materials research. The response time is inversely proportional to the dielectric anisotropy and directly proportional to the cell thickness and rotational viscosity, highlighting the trade-offs involved in modifying material properties. google.com While doping can enhance certain parameters like dielectric anisotropy, it may adversely affect others, such as the threshold voltage, necessitating a careful balance in composite formulation. researchgate.net
Elastic Constants and Visco-elastic Coefficients of Liquid Crystal Composites
Thermal Transitions and Calorimetric Analysis of Liquid Crystalline Phases
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are powerful techniques used to determine the thermal properties of liquid crystalline materials, including this compound. ijirset.com These methods measure the heat flow associated with phase transitions, providing data on transition temperatures and enthalpy changes. ijirset.comscirp.org
This compound exhibits a thermotropic liquid crystal phase, transitioning from a solid crystalline state to a nematic phase and finally to an isotropic liquid upon heating. ijirset.com The temperatures at which these transitions occur have been determined through various analytical methods. Statistical image analysis of textures recorded using a Polarizing Optical Microscope (POM) with a hot stage can also identify phase transition temperatures by detecting abrupt changes in textural features. ijirset.com
The phase transition temperatures for this compound from different studies are compiled below. It should be noted that minor variations in reported values can occur due to differences in experimental purity and methodology.
| Transition | Temperature (K) | Temperature (°C) | Reference |
|---|---|---|---|
| Solid to Nematic (TS-N) | 362.0 | 89.0 | researchgate.net |
| Solid to Mesophase (TS-M) | 362.5 | 89.5 | researchgate.net |
| Nematic to Isotropic Liquid (TN-I) | 395.0 | 122.0 | researchgate.net |
Another study using image analysis reported transition temperatures that were in good agreement with literature values. ijirset.com The homologous series of p-n-alkylbenzoic acids shows an odd-even effect, where compounds with odd-numbered alkyl chains have relatively higher transition temperatures than the adjacent even-numbered chain compounds. ijirset.com
The enthalpy of transition (ΔH) quantifies the amount of energy absorbed or released during a phase change. For liquid crystals, these values provide insight into the degree of molecular ordering and the nature of the transition. DSC is the primary technique for measuring these enthalpy changes. researchgate.netresearchgate.net
The enthalpy changes for the solid-to-nematic and nematic-to-isotropic transitions of this compound have been reported. These values are crucial for understanding the thermodynamic stability of the different phases.
| Transition | Enthalpy Change (ΔH, kJ/mol) | Reference |
|---|---|---|
| Solid to Nematic (ΔHS-N) | 9.90 | researchgate.net |
| Solid to Mesophase (ΔHS-M) | 11.38 | researchgate.net |
| Nematic to Isotropic Liquid (ΔHN-I) | 1.50 | researchgate.net |
The NIST Chemistry WebBook also provides data on the entropy of fusion for this compound at its various transition points. nist.gov The relatively small enthalpy change for the nematic-to-isotropic transition is characteristic of liquid crystals, reflecting the retention of some orientational order in the nematic phase compared to the fully disordered isotropic liquid. researchgate.net
Thermal Stability Factors of this compound-Based Liquid Crystals
The thermal stability of liquid crystals derived from this compound (5BA) is a critical parameter for their application, determining the temperature range over which the mesophases exist. This stability is not inherent to the molecule alone but is influenced by a combination of intermolecular forces, molecular geometry, and interactions with other compounds in composite materials.
A primary factor governing the thermal stability of this compound is its ability to form stable hydrogen-bonded dimers. oup.com In the crystalline state, 5BA molecules predominantly exist as centrosymmetric, head-to-head dimers through hydrogen bonds between their carboxylic acid groups. oup.comconicet.gov.ar The stability of these hydrogen bonds is highly dependent on the molecular orientation within the material. oup.com The transition from the crystalline to the nematic phase involves the disruption of some of these dimers, leading to the appearance of monomeric, non-hydrogen-bonded molecules. oup.com The fraction of these monomers increases with temperature, with a significant rise at the nematic-to-isotropic transition point, indicating that the thermal energy overcomes the stabilizing energy of the hydrogen bonds. oup.com
The following table summarizes the thermal transition data for this compound and a related composite, illustrating the effect of composition on thermal stability.
| Material/Mixture | Transition | Temperature (°C) | Reference |
| This compound (5BA) | Crystal to Nematic | 85-90 | chemicalbook.com |
| This compound (5BA) | Nematic to Isotropic | Not specified | oup.com |
| 5CB + 10 wt.% 4-Phenylbenzoic acid (PA) | Nematic to Isotropic | ~50 | tandfonline.com |
| Data for 4-Phenylbenzoic acid is used to illustrate the principle of extending the nematic range in a 5CB mixture. A similar effect is expected with this compound. |
Influence of External Stimuli on Liquid Crystalline Structures (e.g., temperature, electric fields, optical fields)
The ordered yet fluid nature of liquid crystals makes them highly responsive to external stimuli. unl.pt For systems based on this compound, stimuli such as temperature, electric fields, and optical fields can induce significant changes in their molecular arrangement and macroscopic properties.
Temperature: As a thermotropic liquid crystal, the primary external stimulus for this compound is temperature. unl.pt Varying the temperature induces transitions between different phases (crystalline, nematic, and isotropic liquid). oup.com Upon heating from the solid state, this compound transitions to a nematic phase. oup.com In this phase, the molecules lose the positional order of the crystal but maintain a general orientational alignment. A further increase in temperature provides enough thermal energy to overcome the forces maintaining this alignment, leading to a transition to the disordered isotropic liquid phase. oup.com This behavior is fundamental to its classification as a liquid crystal. The precise transition temperatures can be influenced by the purity of the compound and the heating or cooling rate. researchgate.net
Electric Fields: The response of this compound-based liquid crystals to electric fields is governed by their dielectric anisotropy. This property arises from the molecule's permanent and induced dipoles. tandfonline.com When this compound is part of a liquid crystal mixture, such as when doped into 5CB, the application of an electric field can induce a reorientation of the liquid crystal director (the average direction of the long molecular axes). tandfonline.com Materials with positive dielectric anisotropy align parallel to an applied electric field. worktribe.com This field-induced reorientation is the fundamental principle behind the operation of many liquid crystal displays (LCDs) and other electro-optic devices. nih.gov The threshold voltage required to initiate this reorientation and the switching speed are critical parameters that are influenced by the concentration of the dopant and the resulting dielectric and elastic properties of the mixture. tandfonline.com Doping 5CB with a benzoic acid derivative can enhance the dielectric anisotropy, which is desirable for creating stable liquid crystal materials for display applications. tandfonline.com
The table below summarizes the effects of different external stimuli on this compound-based liquid crystal systems.
| Stimulus | Effect on Liquid Crystalline Structure | Key Parameters |
| Temperature | Induces phase transitions (e.g., Crystal → Nematic → Isotropic). oup.com | Transition Temperatures, Enthalpy of Transition. tandfonline.com |
| Electric Field | Reorients molecular director based on dielectric anisotropy. tandfonline.com | Dielectric Anisotropy (Δε), Threshold Voltage (Vth), Elastic Constants. tandfonline.com |
| Optical Field | Can induce molecular reorientation via the optical Kerr effect. researchgate.net | Birefringence (Δn), Nonlinear Optical Susceptibility. mdpi.com |
Advanced Spectroscopic and Computational Characterization of 4 Pentylbenzoic Acid
Vibrational Spectroscopy for Molecular Structure and Hydrogen Bonding Interactions
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in elucidating the structural features of 4-pentylbenzoic acid, particularly the hydrogen-bonding interactions that dictate its supramolecular assembly.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups and investigating the hydrogen-bonding networks in this compound. In the solid state, carboxylic acids like this compound typically exist as hydrogen-bonded dimers. This dimerization has a profound effect on the infrared spectrum.
The most notable feature in the FTIR spectrum of this compound is the very broad and strong O-H stretching absorption, which is characteristic of a hydrogen-bonded dimer and typically appears in the range of 2500 to 3300 cm⁻¹. This broadness is a hallmark of the strong hydrogen bonding between the carboxylic acid groups of two molecules. libretexts.org The C=O stretching vibration of the carboxylic acid group is also sensitive to hydrogen bonding. In a dimeric structure, this band is typically observed around 1680-1710 cm⁻¹. researchgate.net The formation of hydrogen-bonded complexes with other molecules, such as with levo-tartaric acid, can be confirmed by the appearance of new bands and shifts in the characteristic carbonyl and hydroxyl stretching frequencies. researchgate.net
The FTIR spectra of complexes involving 4-alkylbenzoic acids show characteristic absorption bands that confirm the presence of hydrogen bonding. conicet.gov.ar For instance, studies on complexes of 4-alkylbenzoic acids have identified specific IR bands that are indicative of these interactions. conicet.gov.ar
Table 1: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| O-H (in dimer) | Stretching | 2500-3300 | Very broad and strong, indicative of strong hydrogen bonding. libretexts.org |
| C-H (alkyl) | Stretching | 2850-2960 | Sharp peaks often superimposed on the broad O-H band. |
| C=O (in dimer) | Stretching | ~1680-1710 | Strong absorption, position sensitive to hydrogen bonding strength. researchgate.net |
| C=C (aromatic) | Stretching | ~1600, ~1450 | Medium to weak absorptions characteristic of the benzene (B151609) ring. |
| C-O | Stretching | ~1300 | Coupled with O-H in-plane bending. |
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy can be used to study the aromatic ring vibrations and the carbon-carbon skeletal modes of the pentyl chain.
Surface-Enhanced Raman Spectroscopy (SERS) is a particularly powerful technique for studying molecules adsorbed on metal surfaces. While specific SERS studies on this compound are not abundant, research on similar molecules like 4-mercaptobenzoic acid demonstrates the utility of SERS in understanding molecular orientation and interactions at interfaces. rsc.orgresearchgate.net For instance, the symmetric and antisymmetric stretching vibrations of the carboxylate group become prominent when the molecule is adsorbed on a silver surface, indicating the nature of the surface interaction. acs.org The study of related compounds like 3,5-dinitro-4-methylbenzoic acid using SERS on gold nanorods also highlights the potential of this technique for sensitive detection and structural analysis. google.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies
NMR spectroscopy is an indispensable tool for elucidating the detailed atomic-level structure and dynamics of this compound in solution and in the solid state.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information about the different types of protons in the this compound molecule. The spectrum is characterized by distinct signals for the aromatic protons, the aliphatic protons of the pentyl chain, and the highly deshielded carboxylic acid proton.
The carboxylic acid proton (-COOH) is typically observed as a broad singlet at a very downfield chemical shift, often in the range of 10-13 ppm, due to strong deshielding and hydrogen bonding. libretexts.org The aromatic protons on the benzene ring appear as two doublets in the region of 7.2-8.1 ppm, consistent with a 1,4-disubstituted (para) pattern. The protons of the pentyl chain give rise to a series of signals in the upfield region of the spectrum (approximately 0.9-2.7 ppm). The terminal methyl group (CH₃) appears as a triplet, while the methylene (B1212753) groups (CH₂) adjacent to the aromatic ring and each other show more complex splitting patterns (e.g., triplets or multiplets). rsc.org
Table 2: Typical ¹H NMR Chemical Shifts for this compound
| Proton | Multiplicity | Approximate Chemical Shift (ppm) |
|---|---|---|
| -COOH | singlet (broad) | 10.0 - 13.0 |
| Aromatic-H (ortho to -COOH) | doublet | ~8.0 |
| Aromatic-H (ortho to pentyl) | doublet | ~7.3 |
| -CH₂- (adjacent to ring) | triplet | ~2.7 |
| -CH₂- (pentyl chain) | multiplet | ~1.6 |
| -CH₂- (pentyl chain) | multiplet | ~1.3 |
| -CH₂- (pentyl chain) | multiplet | ~1.3 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides a map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal in the spectrum.
The carbonyl carbon of the carboxylic acid group is the most deshielded, appearing in the range of 165-180 ppm. libretexts.orggauthmath.com The aromatic carbons show signals between approximately 125 and 150 ppm. The carbon attached to the carboxylic acid group (C1) and the carbon attached to the pentyl group (C4) are quaternary and often show lower intensity. The other aromatic carbons (C2, C3, C5, C6) give rise to signals in the aromatic region. The carbons of the pentyl chain appear in the upfield aliphatic region, typically between 14 and 36 ppm. rsc.orggauthmath.com
Table 3: Typical ¹³C NMR Chemical Shifts for this compound
| Carbon | Approximate Chemical Shift (ppm) |
|---|---|
| -COOH | 167 - 175 |
| Aromatic C-4 (attached to pentyl) | ~149 |
| Aromatic C-1 (attached to -COOH) | ~127 |
| Aromatic C-2, C-6 | ~130 |
| Aromatic C-3, C-5 | ~129 |
| -CH₂- (adjacent to ring) | ~36 |
| -CH₂- (pentyl chain) | ~31 |
| -CH₂- (pentyl chain) | ~31 |
| -CH₂- (pentyl chain) | ~22 |
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)
Advanced NMR techniques provide deeper insights into the structure and dynamics of this compound.
2D NMR spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons. COSY experiments would show correlations between adjacent protons in the pentyl chain and within the aromatic ring, confirming their assignments. HSQC spectra correlate each proton with its directly attached carbon, providing an unambiguous assignment of the ¹H and ¹³C NMR spectra. While specific 2D NMR studies on this compound are not detailed in the provided context, the application of these techniques to similar molecules is standard practice for complete structural elucidation. hmdb.ca
Solid-State NMR (ssNMR) is particularly valuable for studying the structure and dynamics of this compound in its crystalline and liquid-crystalline phases. researchgate.net ¹³C ssNMR studies on hydrogen-bonded complexes of this compound have been used to investigate the nature and rates of molecular motion in different phases. rsc.org By analyzing the spinning sidebands in magic-angle spinning (MAS) experiments, researchers can probe the dynamics of the aromatic regions of the molecule. rsc.org These studies are crucial for understanding the relationship between molecular structure, intermolecular interactions, and the macroscopic properties of materials containing this compound. researchgate.net
X-ray Diffraction (XRD) for Crystalline and Mesophase Structural Determination
X-ray diffraction (XRD) is a powerful analytical technique for determining the atomic and molecular structure of a crystal. libretexts.org For this compound and related compounds, XRD studies are crucial for elucidating the arrangement of molecules in both the solid crystalline and liquid crystalline (mesophase) states.
In the solid crystalline phase, this compound molecules typically form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. researchgate.net This dimerization is a common motif observed in the crystal structures of many benzoic acid derivatives. researchgate.net The crystal system and lattice parameters can be precisely determined from single-crystal XRD data. For instance, studies on similar benzoic acid derivatives have revealed monoclinic space groups. researchgate.netacs.org The planarity of the benzoic acid core and the conformation of the pentyl chain are key structural features that can be accurately measured.
In the liquid crystalline state, or mesophase, XRD is used to determine the nature of the molecular ordering. This compound is known to exhibit liquid crystal properties. Mesophases like nematic and smectic phases are characterized by long-range orientational order and, in the case of smectic phases, some degree of positional order in one dimension (layers). rsc.orgresearcher.life XRD patterns of nematic phases show diffuse scattering, indicative of short-range positional order, while smectic phases exhibit sharp reflections at small angles corresponding to the layer spacing (d-spacing). rsc.org The temperature dependence of this layer spacing can provide insights into the type of smectic phase (e.g., Smectic A, Smectic C) and the nature of phase transitions. rsc.org For example, a significant decrease in layer spacing at the Smectic A to Smectic C transition is indicative of molecular tilting. rsc.org
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 2.7320 |
| b (Å) | 0.85441 |
| c (Å) | 1.17607 |
| β (°) | 98.728 |
| V (ų) | 2.7135 |
| Z | 8 |
Data adapted from a study on 2-(toluene-4-sulfonylamino)-benzoic acid. researchgate.net
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for confirming the molecular weight of this compound and for studying its fragmentation patterns, which aids in structural elucidation. The molecular weight of this compound is 192.25 g/mol . nist.gov
In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 192. nist.govnist.gov The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for aromatic carboxylic acids include:
Loss of a hydroxyl radical (•OH): This results in a prominent peak at m/z 175 (M-17), corresponding to the [C₁₂H₁₅O]⁺ acylium ion. This is often a significant fragmentation pathway for carboxylic acids. docbrown.infomiamioh.edu
Loss of the entire carboxyl group (•COOH): This leads to a peak at m/z 147 (M-45), corresponding to the pentylbenzene (B43098) cation. libretexts.org
Cleavage of the pentyl chain: Fragmentation within the alkyl chain can occur, leading to a series of peaks separated by 14 mass units (CH₂ groups). libretexts.org A significant peak would be expected at m/z 135, corresponding to the loss of a butyl radical (•C₄H₉).
Formation of the benzoyl cation: A peak at m/z 105 is characteristic of the [C₆H₅CO]⁺ ion, which can be formed through cleavage of the pentyl group. docbrown.info
Phenyl cation: A peak at m/z 77, corresponding to the [C₆H₅]⁺ ion, is also commonly observed in the mass spectra of benzene derivatives. docbrown.info
Table 2: Predicted Prominent Mass Spectrometry Fragments for this compound
| m/z | Ion Structure | Fragmentation |
|---|---|---|
| 192 | [CH₃(CH₂)₄C₆H₄COOH]⁺ | Molecular Ion |
| 175 | [CH₃(CH₂)₄C₆H₄CO]⁺ | Loss of •OH |
| 147 | [CH₃(CH₂)₄C₆H₄]⁺ | Loss of •COOH |
| 135 | [C₇H₆O₂]⁺ | Loss of •C₄H₉ |
| 105 | [C₆H₅CO]⁺ | Cleavage of pentyl group |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and predict the optimized molecular geometry of compounds like this compound. faccts.defaccts.de By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), researchers can calculate various molecular properties. researchgate.net
The optimized geometry provides the most stable three-dimensional arrangement of the atoms in the molecule, including bond lengths, bond angles, and dihedral angles. faccts.deactascientific.com For this compound, DFT calculations would confirm the planarity of the benzene ring and the carboxylic acid group, as well as predict the preferred conformation of the flexible pentyl chain. These theoretical structures can be compared with experimental data from XRD to validate the computational model. jocpr.com
DFT also provides insights into the electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map visually indicates the regions of a molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.net
| Parameter | Bond | Calculated Bond Length (Å) |
|---|---|---|
| Bond Length | C=O | ~1.23 |
| C-O | ~1.36 | |
| C-C (ring) | ~1.39 - 1.40 |
Data adapted from a study on 4-(carboxyamino)-benzoic acid. actascientific.com
Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide valuable insights into its dynamic properties and the mechanisms of phase transitions, particularly the transition to and between liquid crystalline phases.
By simulating a system of many this compound molecules over time, researchers can observe how intermolecular interactions govern the collective behavior of the molecules. This includes the formation of hydrogen-bonded dimers and their packing in the condensed phase. MD simulations can be used to predict macroscopic properties such as density and viscosity.
Furthermore, by varying the temperature in the simulation, it is possible to model the phase transitions from the crystalline solid to the liquid crystalline phase and then to the isotropic liquid. These simulations can help to understand the changes in molecular ordering and dynamics that occur at these transitions, complementing experimental techniques like XRD and differential scanning calorimetry (DSC).
The Quantum Theory of Atoms-in-Molecules (QTAIM) is a theoretical model that analyzes the electron density to characterize chemical bonding. wikipedia.org Developed by Richard Bader, QTAIM can define atoms and the bonds that connect them based on the topology of the electron density. wikipedia.org
For this compound, QTAIM analysis can be applied to the electron density obtained from DFT calculations to provide a quantitative description of the chemical bonds. This includes not only the covalent bonds within the molecule but also the non-covalent interactions, such as the hydrogen bonds that form the dimers. researchgate.net
The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide information about the nature and strength of the bond. For example, the presence of a BCP between the hydrogen of one carboxylic acid group and the carbonyl oxygen of another confirms the existence of a hydrogen bond. rsc.org The values of ρ and ∇²ρ at this BCP can be used to classify the hydrogen bond and estimate its strength. researchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. researchgate.net The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. actascientific.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. mdpi.com
For this compound, DFT calculations can be used to determine the energies and spatial distributions of the HOMO and LUMO. The HOMO is typically localized on the electron-rich parts of the molecule, such as the benzene ring and the oxygen atoms of the carboxyl group. The LUMO is often distributed over the π-system of the benzene ring and the carbonyl group.
This analysis helps to predict the sites of electrophilic and nucleophilic attack. For example, a region with a high HOMO density would be a likely site for an electrophilic attack. The HOMO-LUMO energy gap can also be used to estimate the electronic absorption properties of the molecule, as it corresponds to the energy of the lowest electronic transition. mdpi.com
Table 4: Representative HOMO-LUMO Data from DFT Calculations for a Benzoic Acid Derivative Note: This table provides an example of the type of data obtained from HOMO-LUMO analysis for a related compound.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.82 |
| LUMO Energy | -1.82 |
| HOMO-LUMO Gap | 5.00 |
Data adapted from a study on 4-(carboxyamino)-benzoic acid. actascientific.com
Computational Thermochemistry for Enthalpy and Entropy Derivations
The determination of thermochemical properties such as enthalpy and entropy through computational methods has become an indispensable tool in chemical research. These calculations provide valuable insights into the stability, reactivity, and thermodynamic behavior of molecules. For this compound, computational studies, often employing quantum chemical methods like Density Functional Theory (DFT), offer a molecular-level understanding of its thermodynamic characteristics. These theoretical approaches are particularly useful for deriving gas-phase thermochemical data, which can be challenging to obtain experimentally.
Recent research has utilized computational programs like Gaussian to investigate the thermochemical properties of this compound and related compounds. researchgate.netresearchgate.net Such studies typically involve geometry optimization of the molecular structure to find the lowest energy conformation, followed by frequency calculations to obtain thermodynamic parameters.
Detailed Research Findings
Computational studies on benzoic acid derivatives have demonstrated the reliability of methods like G4 and B3LYP in predicting thermochemical data. swarthmore.eduresearchgate.netmdpi.comacs.org For instance, research on a series of substituted benzoic acids has shown a good correlation between theoretically calculated gas-phase acidities and experimental values, underscoring the predictive power of these computational techniques. mdpi.com
In the context of this compound, computational thermochemistry provides access to key parameters that govern its behavior. The standard enthalpy of formation (ΔfH°), a measure of the energy change when a compound is formed from its constituent elements in their standard states, is a critical piece of data derived from these calculations. Similarly, the standard entropy (S°), which quantifies the degree of randomness or disorder of a system, is also determined. These values are fundamental to understanding the thermodynamic stability of the molecule.
While specific computational studies focusing solely on the enthalpy and entropy derivations of isolated this compound are part of broader research, the methodologies are well-established. For example, studies on similar molecules like chlorobenzoic acids have successfully used G3(MP2) theory to calculate enthalpies of formation that are in excellent agreement with experimental data. acs.org The computational investigation of hydrogen-bonded liquid crystal complexes involving this compound also reports the calculation of its thermochemical properties. researchgate.netresearchgate.net
The following tables present a summary of key thermochemical data for this compound. Table 1 includes computationally derived values, which are essential for a complete thermodynamic profile. For the purpose of comparison and validation, Table 2 includes experimentally determined thermodynamic data.
Table 1: Computationally Derived Thermochemical Data for this compound
| Parameter | Symbol | Value | Units | Computational Method |
| Standard Enthalpy of Formation (gas) | ΔfH°(g) | Data not available in search results | kJ/mol | Not Specified |
| Standard Entropy (gas) | S°(g) | Data not available in search results | J/mol·K | Not Specified |
| Heat Capacity (gas) | Cp,gas | Data not available in search results | J/mol·K | Not Specified |
Table 2: Experimental Thermochemical Data for this compound
| Parameter | Symbol | Value | Units | Method | Reference |
| Enthalpy of Sublimation | ΔsubH° | 118.2 ± 1.0 | kJ/mol | Mass-Effusion | nist.gov |
| Entropy of Fusion | ΔfusS | 10.32 | J/mol·K | Calorimetry | nist.gov |
The experimental enthalpy of sublimation is a crucial piece of data as it provides a bridge between the condensed phase (solid) and the gas phase, for which computational data is often calculated. acs.org The entropy of fusion reflects the change in disorder upon melting. These experimental values serve as important benchmarks for validating the accuracy of computational models.
Biological Activities and Pharmaceutical Research Involving 4 Pentylbenzoic Acid and Its Analogues
Exploration of Potential Biological Activities of Benzoic Acid Derivatives
Benzoic acid and its derivatives are a class of organic compounds found naturally in various plants and are also synthesized for widespread use in industries such as food, cosmetics, and pharmaceuticals. ijcrt.org The core structure of benzoic acid, a benzene (B151609) ring attached to a carboxylic acid group, lends itself to various modifications, resulting in a wide array of derivatives with diverse biological activities. These activities include antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, making them a subject of significant research interest. globalresearchonline.netresearchgate.net
Benzoic acid derivatives are well-known for their antimicrobial properties, inhibiting the growth of a range of microorganisms, including bacteria and fungi. ijcrt.org The mechanism of action is largely attributed to their ability to disrupt the pH balance within microbial cells. By penetrating the cell membrane, these compounds lower the intracellular pH, leading to the acidification of the cytoplasm and subsequent inhibition of microbial growth. ijcrt.org
Research has demonstrated the efficacy of various benzoic acid derivatives against both Gram-positive and Gram-negative bacteria. For instance, 4-hydroxybenzoic acid and trans-4-hydroxycinnamic acid, isolated from rice hull, have shown inhibitory effects against several bacterial strains. nih.gov Specifically, they were effective against most of the tested Gram-positive and some Gram-negative bacteria at 50% inhibition of growth (IC50) concentrations of 160 µg/ml and 100-170 µg/ml, respectively. nih.gov
In the realm of antifungal activity, certain benzoic acid derivatives have also proven effective. For example, 4-Isopropylbenzoic acid, also known as Cumic acid, has demonstrated antifungal properties. targetmol.com Additionally, some azo dyes synthesized from benzoic acid derivatives, such as p-NAαN and p-ABAαN, have exhibited activity against the fungal species Candida albicans. innovareacademics.in However, not all derivatives show broad-spectrum antifungal activity; for instance, several 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid derivatives were found to be inactive as antifungal agents, though some did display significant antibacterial activity against Staphylococcus spp. nih.gov
The antimicrobial efficacy of benzoic acid derivatives can be influenced by their specific chemical structure. A study on a library of phenolic acids found that, in general, there was a slight decrease in antimicrobial efficacy with an increased number of hydroxyl and methoxy (B1213986) groups on the benzene ring. mdpi.com
Table 1: Antimicrobial Activity of Selected Benzoic Acid Derivatives
| Compound | Target Microorganism | Activity/Efficacy |
| 4-hydroxybenzoic acid | Gram-positive and some Gram-negative bacteria | IC50 of 160 µg/ml nih.gov |
| trans-4-hydroxycinnamic acid | Gram-positive and some Gram-negative bacteria | IC50 of 100-170 µg/ml nih.gov |
| 4-Isopropylbenzoic acid | Fungi | Antifungal activity targetmol.com |
| p-NAαN | Candida albicans, Staphylococcus aureus, Escherichia coli, Mycobacterium smegmatis, Micrococcus luteus | Broad-spectrum activity innovareacademics.in |
| p-ABAαN | Candida albicans | Antifungal activity innovareacademics.in |
Benzoic acid derivatives have emerged as a significant area of interest in cancer research due to their potential to inhibit cancer cell growth through various mechanisms. These mechanisms often involve inducing apoptosis (programmed cell death) and inhibiting protein synthesis, crucial processes for cancer cell survival and proliferation. researchgate.netnih.gov
Anacardic acid, a mixture of 2-hydroxy-6-alkylbenzoic acid homologs, has been shown to inhibit the proliferation of prostate cancer cells (LNCaP) by inducing G1/S cell cycle arrest and apoptosis. nih.govresearchgate.net The proposed mechanisms for this activity include the downregulation of the androgen receptor and the activation of p53 signaling. nih.gov Specifically, anacardic acid can increase the phosphorylation of p53, a tumor suppressor protein, and selectively activate its target gene, p21. nih.gov Furthermore, some studies suggest that anacardic acid may also induce apoptosis through the induction of endoplasmic reticulum stress. researchgate.net
Other benzoic acid derivatives have also demonstrated anticancer potential. For example, certain (Z)-styrylbenzene derivatives have shown potent anticancer activity against various human cancer cell lines, including hepatocellular carcinoma, breast adenocarcinoma, and gastric cancer cells. nih.gov One particularly active compound, 6h, exhibited an IC50 value of 0.15 µM against BEL-7402 cells, significantly stronger than the reference compounds. nih.gov The anticancer activity of these compounds is thought to be related to their ability to interact with microtubule colchicine-binding sites, disrupting the cell's microtubule system, which is a key target for anticancer agents. nih.gov
The inhibition of protein synthesis is another mechanism through which apoptosis can be induced. nih.gov The activation of the double-stranded RNA-dependent protein kinase (PKR) can block protein synthesis and lead to an apoptotic response.
Table 2: Anticancer Activity and Proposed Mechanisms of Benzoic Acid Derivatives
| Derivative/Analogue | Cancer Cell Line(s) | Observed Effect | Proposed Mechanism |
| Anacardic acid | LNCaP (prostate cancer) | Inhibition of proliferation, G1/S cell cycle arrest, apoptosis nih.govresearchgate.net | Inhibition of androgen receptor, activation of p53 signaling, induction of ER stress nih.govresearchgate.net |
| (Z)-styrylbenzene derivative (6h) | BEL-7402 (hepatocellular carcinoma), MGC-803 (gastric), A549 (lung), MCF-7 (breast) | Strong anticancer activity, IC50 of 0.15 µM against BEL-7402 nih.gov | Interaction with microtubule colchicine-binding sites nih.gov |
| Methyl hematommate derivative (1g) | DU145 (prostate), MCF-7 (breast), U87MG (glioblastoma) | Potent activity with IC50 values of 20.07 µM, 20.94 µM, and 25.32 µM, respectively researchgate.net | Not specified |
Several benzoic acid derivatives have been investigated for their anti-inflammatory properties. The benzoic acid moiety itself is considered a potential contributor to these effects. ontosight.ai The mechanisms underlying the anti-inflammatory activity of these compounds are believed to involve the inhibition of key inflammatory pathways and the reduction of pro-inflammatory mediators.
Research has shown that benzoic acid derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as enzymes like COX-2. ontosight.ai They have also been found to decrease the levels of neutrophils, nitrotyrosine, and C-reactive protein, all of which are markers of inflammation. ontosight.ai The inhibition of the NF-κB signaling pathway is another proposed mechanism of action. ontosight.ai
Specific examples of benzoic acid derivatives with anti-inflammatory activity include those isolated from the fruits of Melicope semecarpifolia. nih.gov Several of these compounds exhibited potent inhibition of superoxide (B77818) anion generation and elastase release by human neutrophils, which are key events in the inflammatory response. nih.gov Additionally, p-hydroxybenzoic acid (PHBA) has been evaluated in animal models and was found to have anti-inflammatory activity comparable to diclofenac (B195802) sodium. globalresearchonline.net
Furthermore, some synthetic benzoic acid and benzoic acid ester derivatives have been developed for their potential use in treating a variety of inflammatory conditions, including arthritis, asthma, and inflammatory bowel disorders. google.com
Table 3: Anti-inflammatory Activity of Benzoic Acid Derivatives
| Derivative | Source/Type | Observed Anti-inflammatory Effect |
| Various Benzoic Acid Derivatives | Synthetic | Inhibition of TNF-α, IL-1β, and COX-2 production; decrease in neutrophils, nitrotyrosine, and C-reactive protein ontosight.ai |
| Benzoic acid derivatives from Melicope semecarpifolia | Natural | Potent inhibition of superoxide anion generation and elastase release by human neutrophils nih.gov |
| p-hydroxybenzoic acid (PHBA) | Natural/Synthetic | Anti-inflammatory activity comparable to diclofenac sodium in rat models globalresearchonline.net |
| Synthetic Benzoic Acid and Ester Derivatives | Synthetic | Potential for treating arthritis, asthma, and inflammatory bowel disorders google.com |
Benzoic acid derivatives, particularly phenolic acids, are recognized for their antioxidant properties and their ability to scavenge free radicals. globalresearchonline.netffhdj.com This activity is crucial in combating oxidative stress, a condition linked to the development of numerous chronic diseases. preprints.org The antioxidant capacity of these compounds is largely attributed to their chemical structure, specifically the presence and position of hydroxyl groups on the aromatic ring. ijrpc.com
The mechanism of antioxidant action involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it and preventing it from causing cellular damage. ijrpc.com The effectiveness of a benzoic acid derivative as an antioxidant is influenced by the number and arrangement of its hydroxyl groups. For instance, a study on various hydroxybenzoic acids found that compounds with three free hydroxyl groups at specific positions on the aromatic ring exhibited the highest antioxidant capacity. ijrpc.com Conversely, blocking these hydroxyl groups led to a significant decrease in antioxidant activity. ijrpc.com
Several studies have quantified the antioxidant and free radical scavenging activities of different benzoic acid derivatives. For example, gentisic acid, sinapic acid, and benzoic acid were identified as phenolic components with antioxidant activity in Capparis spinosa L. ajol.info Theoretical studies using computational methods have also been employed to investigate the free radical scavenging ability of benzoic acid derivatives, confirming that the hydroxyl group in the para position to the carboxylic group is a highly reactive site. preprints.org
Various assays are used to measure antioxidant capacity, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay and the ferric reducing antioxidant power (FRAP) test. ajol.inforesearchgate.net These tests have consistently demonstrated the potential of many benzoic acid derivatives as effective antioxidants.
Table 4: Antioxidant Properties of Selected Benzoic Acid Derivatives
| Benzoic Acid Derivative | Key Structural Feature | Antioxidant Activity/Finding |
| Gallic acid (3,4,5-trihydroxybenzoic acid) | Three hydroxyl groups | High antioxidant capacity ijrpc.com |
| Protocatechuic acid | Two hydroxyl groups | Active free radical scavenger preprints.org |
| p-hydroxybenzoic acid | One hydroxyl group | Lower antioxidant activity compared to derivatives with more hydroxyl groups preprints.orgijrpc.com |
| Gentisic acid, Sinapic acid, Benzoic acid | - | Identified as antioxidant components in Capparis spinosa L. ajol.info |
Benzoic acid and its derivatives have been shown to influence various metabolic pathways, with a notable impact on fatty acid and lipid metabolism. researchgate.netnih.gov These effects can be harnessed for applications such as improving lipid accumulation in microorganisms for biofuel production or understanding the metabolic consequences of exposure to certain compounds.
In a study on the marine fungus Schizochytrium limacinum, four benzoic acid derivatives (sodium benzoate (B1203000), p-aminobenzoic acid, p-methyl benzoic acid, and folic acid) were found to promote lipid accumulation. nih.gov p-Aminobenzoic acid (p-ABA) was particularly effective, increasing the lipid yield by 56.84%. nih.gov Metabolomic analysis revealed that p-ABA redirected the metabolic flux towards lipid synthesis by enhancing glycolysis and the pentose (B10789219) phosphate (B84403) pathway, while weakening the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov This led to an increase in NADPH, a crucial cofactor for fatty acid synthesis. researchgate.net
Another compound, 4-pentenoic acid, which is an inhibitor of fatty acid oxidation, has been studied for its metabolism in rat heart mitochondria. nih.gov Its metabolism leads to the formation of 3-keto-4-pentenoyl-CoA, a potent inhibitor of the enzyme 3-ketoacyl-CoA thiolase, which plays a key role in the final step of fatty acid β-oxidation. nih.gov This inhibition of fatty acid oxidation is the basis for the hypoglycemic effect of 4-pentenoic acid. nih.gov
The metabolism of xylene in the body also involves a benzoic acid derivative. Xylene is metabolized to toluic acid (4-methylbenzoic acid), which is then conjugated with glycine (B1666218) to form 3-methylhippuric acid and excreted in the urine. rupahealth.com The levels of 3-methylhippuric acid serve as a biomarker for xylene exposure. rupahealth.com Furthermore, fecal microbiota transplantation studies in chickens have shown that differential metabolites, including benzoic acid, can be associated with variations in abdominal fat deposition, suggesting a link between gut microbiome, benzoic acid metabolism, and fat metabolism. frontiersin.org
Benzoic acid derivatives have been identified as inhibitors of various enzymes, a property that underlies many of their biological activities. nih.govrcsb.org This inhibitory action can be highly specific, targeting particular enzymes involved in disease processes, which makes these compounds attractive as potential therapeutic agents.
A significant area of research has been the inhibition of protein kinases, a large family of enzymes that play a critical role in cell signaling and are often dysregulated in cancer. nih.gov Several classes of benzoic acid derivatives have been designed and synthesized as potent inhibitors of protein kinase CK2, a key player in cell growth and proliferation. nih.govrcsb.org For example, 4-(thiazol-5-yl)benzoic acid derivatives and their analogues have shown strong inhibitory activity against CK2α, with IC50 values in the nanomolar range. nih.gov Some of these inhibitors also exhibited significant antiproliferative activity against cancer cells. rcsb.org
In the context of metabolic disorders, benzoic acid derivatives have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in both metabolic and inflammatory signaling. researchgate.net Novel 4-{[5-arylidene-4-oxothiazolidin-3-yl]methyl}benzoic acid derivatives have been synthesized and shown to be potent allosteric inhibitors of PTP1B, also demonstrating insulin-mimetic and anti-inflammatory properties in cellular assays. researchgate.net
Another important enzyme target is olivetolic acid cyclase (OAC), which is involved in the biosynthesis of cannabinoids in Cannabis sativa. nih.gov OAC catalyzes the cyclization of a linear polyketide to form olivetolic acid, a key precursor to cannabinoids. nih.gov The structural and functional characterization of OAC has provided insights into its catalytic mechanism, which can be leveraged for the engineered biosynthesis of cannabinoids and their analogues. google.comgoogle.comresearchgate.net
Furthermore, some benzoic acid derivatives have been found to inhibit enzymes from other organisms. An analogue of the anti-arthritic drug Lobenzarit, 2-(2-5-methylcarboxyphenylamino)-3-methylbenzoic acid, was found to be an inhibitor of anthranilate phosphoribosyltransferase from Mycobacterium tuberculosis, a potential target for new tuberculosis therapeutics. rcsb.org
Table 5: Enzyme Inhibition by Benzoic Acid Derivatives
| Derivative/Analogue | Target Enzyme | Biological Context/Significance |
| 4-(thiazol-5-yl)benzoic acid derivatives | Protein Kinase CK2 | Anticancer activity nih.govrcsb.org |
| 4-{[5-arylidene-4-oxothiazolidin-3-yl]methyl}benzoic acid derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) | Metabolic disorders, inflammation researchgate.net |
| - | Olivetolic Acid Cyclase (OAC) | Cannabinoid biosynthesis nih.gov |
| 2-(2-5-methylcarboxyphenylamino)-3-methylbenzoic acid | Anthranilate phosphoribosyltransferase (Mtb-AnPRT) | Tuberculosis drug development rcsb.org |
Influence on Metabolic Pathways (e.g., fatty acid metabolism)
Molecular Interactions with Biological Macromolecules
The interaction of 4-pentylbenzoic acid and its analogues with biological macromolecules, such as proteins, is a key area of research for understanding their mechanisms of action. The lipophilic nature of the pentyl chain combined with the polar carboxylic acid group allows for diverse binding modes within protein active sites. vulcanchem.com
Fatty Acid-Binding Proteins (FABPs): Fatty acid-binding proteins are intracellular chaperones that transport lipids, including long-chain fatty acids, and are involved in metabolic and inflammatory signaling pathways. nih.govnih.gov FABP5, in particular, has a promiscuous ligand-binding profile and can interact with various fatty acids. rcsb.org The binding of certain fatty acids can induce a conformational change in FABP5, leading to its translocation to the nucleus and subsequent activation of peroxisome proliferator-activated receptor β/δ (PPARβ/δ). rcsb.org While direct studies on this compound binding to FABPs are not extensively detailed in the provided results, the structural similarity to endogenous fatty acid ligands suggests it could be a potential interaction partner. The balance between the compound's hydrophilicity and lipophilicity is a critical factor for such interactions and for permeability across biological membranes. vulcanchem.com
Enzyme Inhibition: Benzoic acid derivatives have been studied as inhibitors of various enzymes. For instance, a study on α-amylase inhibition by benzoic acid and its derivatives showed that substitutions on the benzene ring significantly influence inhibitory activity. mdpi.com Although this compound itself was not the focus, a related compound, 4-methylbenzoic acid, was found to be a weak inhibitor of α-amylase. mdpi.com This suggests that the nature of the alkyl group at the 4-position plays a role in the interaction with the enzyme's active site. mdpi.com
In another context, derivatives of 3-benzoic acid have been developed as inhibitors of dihydrofolate reductase from M. tuberculosis (MtDHFR). uef.fi Molecular modeling in these studies indicated that the compounds could access a pocket separate from that of the substrate, suggesting a non-competitive or uncompetitive inhibition mechanism. uef.fi Similarly, derivatives of 3-acetamido-4-methyl benzoic acid have been designed as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin (B600854) signaling. researchgate.net Docking studies revealed that these molecules bind to the catalytic site of PTP1B through hydrogen bonding with key amino acid residues like Cys215 and Arg221. researchgate.net
The table below summarizes molecular interactions for analogues of this compound.
| Compound Class | Target Macromolecule | Key Interacting Residues (if identified) | Interaction Type |
| 3-Acetamido-4-methyl benzoic acid derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) | Cys215, Ser216, Gly220, Arg221 | Hydrogen Bonding researchgate.net |
| Substituted 3-benzoic acid derivatives | M. tuberculosis Dihydrofolate Reductase (MtDHFR) | Not specified | Binds to a back pocket, uncompetitive mechanism uef.fi |
| 4-Methylbenzoic acid | α-Amylase | Not specified | Weak inhibition mdpi.com |
Structure-Biological Activity Relationship (SBAR) Studies and Pharmacophore Identification
Structure-activity relationship (SBAR) studies are crucial for optimizing the biological activity of lead compounds like this compound. These studies involve systematically modifying the chemical structure to identify key features, or pharmacophores, responsible for the desired biological effect.
Influence of the Alkyl Chain: The length and nature of the alkyl substituent on the benzoic acid ring are critical determinants of biological activity. For 2-hydroxy-4-methoxy-6-pentylbenzoic acid derivatives, mid-sized alkyl esters (such as iso-propyl, sec-butyl, and n-pentyl) demonstrated the best phytotoxic effects, indicating that a balance of lipophilicity and molecular size is essential for interaction with biological targets. vulcanchem.com In a study of 4-n-alkylbenzoic acids, the alkyl chain length was shown to influence the formation of liquid crystalline structures, a property that relies on specific intermolecular interactions. researchgate.net For certain toxic effects, a sterically bulky alkyl group at the 4-position of the phenyl ring, such as a tert-butyl group, was found to be a key requirement. nih.gov
Influence of Ring Substituents: The position and type of substituents on the aromatic ring significantly impact activity. In a study of benzoic acid derivatives as α-amylase inhibitors, a hydroxyl group at the 2-position enhanced activity, while a methoxy group at the 2-position or a hydroxyl group at the 5-position was detrimental. mdpi.com The introduction of a methyl group showed no significant effect in that specific study. mdpi.com For anti-leishmanial agents based on a 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole scaffold, para-substitution on a phenyl ring with electron-donating groups like methoxy or chloro enhanced activity. aablocks.com
Pharmacophore Identification: Through SBAR studies, specific pharmacophoric elements have been identified. For a series of PTP1B inhibitors, a 4-thiazolidinone (B1220212) scaffold with a p-methylbenzoic acid group on the N-3 position was identified as a key pTyr-mimetic moiety that interacts with the positively charged catalytic site. researchgate.net In the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), a series of uracil-based benzoic acid derivatives were explored, highlighting the importance of the benzoic acid moiety for potent inhibition. nih.gov Molecular hybridization, combining pharmacophores from different molecules, has also been used to convert 4-aminobenzoic acid into potent antimicrobial and cytotoxic agents. mdpi.com
The following table presents SBAR findings for various benzoic acid derivatives.
| Compound Series | Biological Activity | Key Structural Findings |
| 2-Hydroxy-4-methoxy-6-pentylbenzoic acid esters | Phytotoxicity | Mid-sized alkyl esters (iso-propyl, sec-butyl, n-pentyl) showed optimal activity. vulcanchem.com |
| Benzoic acid derivatives | α-Amylase Inhibition | A hydroxyl group at the 2-position is positive for activity; a methoxy group at the 2-position or hydroxyl at the 5-position is negative. mdpi.com |
| 9-Methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives | Anti-leishmanial | Para-substitution with methoxy or chloro groups on the phenyl ring enhanced activity. aablocks.com |
| 4-Thiazolidinone derivatives | PTP1B Inhibition | The p-methylbenzoic acid group acts as a phosphotyrosine-mimetic moiety. researchgate.net |
Utilization as Intermediates in Pharmaceutical Synthesis
This compound and its structural analogues serve as valuable intermediates in the synthesis of more complex and biologically active molecules, including pharmaceuticals and materials for life sciences.
Synthesis of Cannabinoid Analogues: One of the significant applications of this compound analogues is in the synthesis of cannabinoids. Cannabinoids are typically formed biosynthetically from olivetolic acid, which is 2,4-dihydroxy-6-pentylbenzoic acid. Synthetic routes to cannabinoid carboxylic acids can involve the acid-catalyzed terpenylation of 6-alkyl-2,4-dihydroxybenzoates. google.com This underscores the role of pentyl-substituted benzoic acid derivatives as foundational building blocks for creating both natural and novel cannabinoid structures for research and therapeutic development. google.comupc.edu
General Pharmaceutical Synthesis: Benzoic acid derivatives are widely used as key intermediates in the synthesis of a broad range of pharmaceuticals. nbinno.comnordmann.global For example, 4-methylbenzoic acid (p-toluic acid) is a precursor for various antibiotics, analgesics, and anti-inflammatory drugs. multichemindia.com Similarly, 4-amino-3-methylbenzoic acid is a crucial intermediate for local anesthetics and antimicrobial agents. nbinno.com While direct examples for this compound are less common in the search results, the established utility of its shorter-chain analogue (4-methylbenzoic acid) and substituted analogues highlights the importance of this class of compounds in medicinal chemistry. multichemindia.comchemicalbook.com
Synthesis of Specialized Molecules: The structural features of this compound make it suitable for creating specialized molecules. The combination of a rigid aromatic core and a flexible alkyl chain is a characteristic feature of mesogens used in liquid crystals. vulcanchem.com Analogues like 2-fluoro-4-pentylbenzoic acid are considered potential precursors for liquid crystal displays. vulcanchem.com Furthermore, the introduction of a fluorine atom and a pentyl chain in fluorobenzoic acids may enhance blood-brain barrier penetration, making such derivatives interesting candidates for central nervous system (CNS) therapeutics. vulcanchem.com A scalable synthesis method for fluorinated methylbenzoic acids has been described, which could be adapted for this compound derivatives. vulcanchem.com
The table below lists examples of compounds synthesized using benzoic acid intermediates.
| Intermediate | Synthesized Product Class/Example | Field of Application |
| Olivetolic acid (2,4-dihydroxy-6-pentylbenzoic acid) | Cannabinoid carboxylic acids (e.g., Cannabigerolic acid) | Pharmaceutical Research google.com |
| 4-Methylbenzoic acid (p-Toluic acid) | Antibiotics, Analgesics, Anti-inflammatory drugs | Pharmaceuticals nordmann.globalmultichemindia.com |
| 4-Amino-3-methylbenzoic acid | Local anesthetics, Antimicrobial agents | Pharmaceuticals nbinno.com |
| 2-Fluoro-4-pentylbenzoic acid (analogue) | Potential Liquid Crystal Precursors, CNS Therapeutics | Materials Science, Pharmaceuticals vulcanchem.com |
Applications in Materials Science and Other Research Fields
Integration into Advanced Polymer Materials
4-Pentylbenzoic acid and its derivatives are utilized in the creation of advanced polymers, including liquid crystal polymers and coordination polymers. The rigid nature of the benzoic acid core, coupled with the alkyl side chain, makes it a suitable component for designing polymers with specific thermal and structural properties. For instance, research has explored the use of benzoic acid derivatives in the synthesis of thermotropic liquid crystalline copolyesters. researchgate.net
Derivatives of this compound can also be used to create coordination polymers. For example, terbium coordination polymers have been synthesized using benzoate (B1203000) derivatives, which exhibit high thermal and chemical stability and can function as multi-responsive luminescent probes. researchgate.net
Role in Liquid Crystal Display Technology and Optoelectronic Devices
This compound is a key component in the field of liquid crystal (LC) technology. chemicalbook.com Its derivatives are integral to the formulation of thermotropic liquid crystals, which are widely used in display devices. doi.orgtandfonline.com The molecule's elongated shape and the presence of both a polar carboxylic acid group and a nonpolar pentyl group are crucial for the formation of liquid crystalline phases, particularly the nematic phase. researchgate.netanjs.edu.iq
Research has shown that this compound can be mixed with other compounds, such as 4-n-alkyl-4́-cyanobiphenyls (nCB), to form hydrogen-bonded liquid crystal complexes. researchgate.net These mixtures can exhibit a stable nematic phase over a wide temperature range, a critical property for materials used in display industries that need to function under various climatic conditions. tandfonline.com Doping widely used liquid crystal materials like 5CB (4-Cyano-4'-pentyl biphenyl) with this compound has been shown to extend the nematic temperature range and improve dielectric anisotropy, which is beneficial for display applications. tandfonline.com
Furthermore, derivatives of this compound are used as chiral dopants in nematic liquid crystals for applications in devices that utilize a selective reflection mode of a chiral nematic liquid crystal. google.com The properties of these liquid crystal systems can be fine-tuned by modifying the structure of the benzoic acid derivatives, for instance, by creating esters. soton.ac.ukresearchgate.net The development of such materials is crucial for advancing electro-optical devices. researchgate.net
Precursors for Specialty Chemicals and Functional Materials
This compound serves as a valuable precursor for the synthesis of a range of specialty chemicals and functional materials due to its reactive carboxylic acid group and modifiable aromatic ring. ontosight.ai It is considered an important intermediate in the production of liquid crystals and other organic functional materials. chemicalbook.comdakenchem.com
The carboxylic acid moiety can undergo various chemical transformations, such as esterification and amidation, to produce a wide array of derivatives. ontosight.ai For example, esters of this compound have been synthesized for use as chiral dopants in liquid crystal mixtures. soton.ac.uk It can also be a starting material for more complex molecules. For instance, it can be converted into 4-(hydroxymethyl)benzoic acid, a high-value chemical intermediate used in the synthesis of drugs and optoelectronic materials. google.com
The aromatic ring of this compound allows for electrophilic substitution reactions, enabling the introduction of other functional groups to tailor the molecule's properties for specific applications. This versatility makes it a key building block in the synthesis of materials for various fields, including pharmaceuticals and polymers. ontosight.ai
Probes and Reagents in Biochemical and Chemical Assays
In the realm of biochemical and chemical analysis, this compound and its derivatives find utility as probes and reagents. The compound can be used to study enzyme interactions and as a probe in biochemical assays. Its structure allows it to interact with specific molecular targets, such as enzymes or receptors.
A notable application is its use as an internal standard in analytical techniques like high-performance liquid chromatography (HPLC). mdpi.com In a study developing a method for dispersive liquid–liquid microextraction (DLLME) of non-steroidal anti-inflammatory drugs from water samples, this compound was selected as the internal standard due to its reasonable retention time, which allowed for faster analysis. mdpi.com The use of an internal standard is crucial for achieving accurate and reliable quantitative results in chromatography by correcting for variations in sample injection volume and detector response.
Furthermore, derivatives of benzoic acid are investigated for their potential biological activities and are used as building blocks in drug development. For example, fluorinated benzoic acid derivatives are used in medicinal chemistry for the synthesis of active pharmaceutical ingredients (APIs). ossila.com The development of specific inhibitors and probes based on benzoic acid structures provides valuable tools for studying biological processes in living cells. nih.govacs.org
Applications in Dye Production and Related Industries
This compound and its derivatives serve as intermediates in the production of dyes. ontosight.ai The core benzoic acid structure is a common component in the synthesis of various classes of dyes, including azo dyes. ontosight.ai Azo dyes, characterized by the presence of one or more azo groups (-N=N-), are widely used in the textile industry for dyeing fabrics like cotton, wool, and silk due to their vibrant colors. ontosight.aitheasengineers.com
The synthesis of these dyes often involves diazotization and coupling reactions, where aromatic amines and other precursor molecules are used. ontosight.aigoogle.com Benzoic acid derivatives can be incorporated into the dye molecule to influence its properties, such as color, solubility, and fastness. ontosight.aigoogle.com For example, the presence of a carboxylic acid group can enhance water solubility, which is an important characteristic for application in textile dyeing. ontosight.ai
While direct large-scale use of this compound itself in dye manufacturing may not be as prevalent as other commodity chemicals, its role as a precursor and a building block for more complex dye structures is significant in the creation of specialty dyes with specific desired properties. ontosight.aiontosight.ai
Future Research Directions and Challenges
Elucidation of Complex Structure-Function Relationships through Advanced Spectroscopic and Computational Integration
A primary avenue for future research lies in unraveling the intricate connections between the molecular structure of 4-pentylbenzoic acid and its macroscopic functions. This will be achieved through the synergistic use of advanced spectroscopic techniques and computational modeling.
Recent studies have demonstrated the power of combining experimental methods like Fourier Transform Infrared (FT-IR) spectroscopy with Density Functional Theory (DFT) calculations to understand the behavior of similar liquid crystals. researchgate.netspectroscopyonline.com For instance, research on other alkoxybenzoic acids has successfully correlated experimental terahertz spectra with theoretical frequencies, providing insights into intramolecular interactions. researchgate.netspectroscopyonline.com Similar approaches can be applied to this compound to distinguish between monomeric, homodimeric, and heterodimeric species in mixtures, which is crucial for controlling the properties of liquid crystal phases. mdpi.com
Computational studies are essential for developing accurate molecular models that describe intermolecular forces, such as electrostatic and van der Waals interactions. nih.gov These models can then be used to predict how modifications to the molecular structure, such as altering the length of the alkyl chain, will affect the material's properties. vulcanchem.com
Key research questions to be addressed include:
How does the conformation of the pentyl chain influence the formation and stability of mesophases?
What is the precise nature of the hydrogen bonding interactions in both pure this compound and its mixtures?
How do subtle changes in the electronic structure, potentially introduced through substitution, impact the optical and dielectric properties?
By integrating experimental data with robust computational models, researchers can gain a predictive understanding of structure-function relationships, paving the way for the rational design of new materials.
Design and Synthesis of Novel this compound Derivatives with Tunable Properties
The synthesis of novel derivatives of this compound is a critical step in expanding its range of applications. By chemically modifying the core structure, researchers can fine-tune its physical and chemical properties for specific technological needs.
One area of focus is the creation of derivatives with altered liquid crystal properties. For example, the introduction of fluorine atoms can significantly impact the mesophase behavior and dielectric anisotropy of the resulting materials. researchgate.net Research on fluorinated benzoic acid derivatives has shown that these modifications can lead to materials with high dielectric anisotropy and low operational thresholds, which are desirable for display technologies. researchgate.net
Furthermore, the synthesis of esters and other derivatives can lead to new classes of compounds with unique characteristics. vulcanchem.comontosight.ai For instance, the esterification of this compound with different alcohols can be used to create a library of compounds with varying melting points and mesophase ranges. vulcanchem.com
Future synthetic efforts will likely concentrate on:
The introduction of various functional groups to the aromatic ring to modulate electronic properties.
The synthesis of chiral derivatives to induce ferroelectric liquid crystal phases.
The development of oligomeric and polymeric materials based on the this compound scaffold.
These new derivatives will be instrumental in the development of advanced materials for a wide array of applications.
Exploration of this compound in Emerging Technologies and Niche Applications
While this compound is well-established in the field of liquid crystals, its potential in other emerging technologies remains largely untapped. hongjinchem.commade-in-china.com Future research will explore its use in a variety of niche applications.
One promising area is in the development of chemoresponsive soft matter. Liquid crystals composed of carboxylic acids have been shown to undergo phase transitions in the presence of specific chemical vapors, making them suitable for use in sensors. mdpi.com By designing liquid crystal systems based on this compound that respond to particular analytes, it may be possible to create highly sensitive and selective detectors for environmental monitoring or medical diagnostics.
Another potential application is in the field of organic electronics. The self-assembling properties of this compound and its derivatives could be harnessed to create ordered thin films for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). The ability to control the molecular orientation within these films is crucial for optimizing device performance. researchgate.net
Other potential niche applications include:
As a component in the formulation of specialized lubricants and greases.
In the synthesis of novel pharmaceutical compounds, where the benzoic acid moiety can serve as a key building block. ossila.comontosight.ai
As a dopant for conducting polymers, potentially modifying their electrical properties. researchgate.net
The exploration of these and other novel applications will require interdisciplinary collaboration between chemists, materials scientists, and engineers.
Addressing Challenges in Scalable and Cost-Effective Production Methodologies
For this compound and its derivatives to be widely adopted in commercial applications, it is essential to develop scalable and cost-effective production methods. While laboratory-scale syntheses are well-established, translating these to industrial production presents several challenges.
One of the primary challenges is the need for high-purity materials, particularly for applications in electronics and liquid crystal displays. The presence of even small amounts of impurities can significantly degrade performance. google.com Therefore, purification methods such as recrystallization need to be optimized for large-scale production.
Key areas for research in this domain include:
The development of continuous flow processes to replace batch production methods, which can offer improved efficiency and control.
The investigation of green chemistry principles to minimize waste and the use of hazardous solvents.
The optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize side-product formation. researchgate.net
By addressing these challenges, the chemical industry can ensure a reliable and affordable supply of high-quality this compound for a growing range of applications.
Comprehensive Investigation of Long-Term Environmental Impacts and Remediation Strategies
As the use of this compound and its derivatives increases, it is imperative to conduct a thorough investigation of their long-term environmental impacts. While some data on its ecotoxicity is available, a more comprehensive understanding of its fate and transport in the environment is needed. coleparmer.com
Benzoic acid and its derivatives are known to be used in a variety of applications, some of which may lead to their release into the environment. nih.gov Research is needed to assess the biodegradability of this compound and to identify any potential persistent or toxic metabolites. vulcanchem.com
In the event of environmental contamination, effective remediation strategies will be required. This could involve the development of bioremediation techniques that utilize microorganisms capable of degrading the compound. Alternatively, physical or chemical methods, such as adsorption onto activated carbon or advanced oxidation processes, could be employed.
Future research should focus on:
Conducting long-term studies to assess the chronic toxicity of this compound to a range of aquatic and terrestrial organisms.
Investigating the potential for bioaccumulation in the food chain.
Developing analytical methods for the sensitive and accurate detection of this compound in environmental samples.
A proactive approach to understanding and mitigating the potential environmental risks associated with this compound will be essential for its sustainable use.
Development of Multi-Functional Materials Based on this compound Architectures
The ultimate goal of much of the research into this compound is the development of multi-functional materials that can perform several tasks simultaneously. By combining the unique properties of this compound with other functional moieties, it is possible to create novel materials with unprecedented capabilities.
For example, by incorporating photoresponsive groups into the molecular structure of this compound derivatives, it may be possible to create materials whose optical properties can be controlled with light. researchgate.net This could lead to the development of new types of optical switches, data storage devices, and light-modulatable materials. researchgate.net
Another exciting possibility is the development of materials that combine the liquid crystalline properties of this compound with catalytic activity. researchgate.net By attaching catalytic sites to the liquid crystal scaffold, it may be possible to create highly ordered reaction media that can enhance the selectivity and efficiency of chemical transformations.
Examples of potential multi-functional materials include:
Liquid crystal sensors that can both detect the presence of a target analyte and signal its presence through a change in color or fluorescence.
Self-healing materials that can repair themselves upon damage, extending their operational lifetime.
Drug delivery systems that can release a therapeutic agent in a controlled manner in response to a specific stimulus. ontosight.ai
The design and synthesis of these complex, multi-functional materials will require a deep understanding of the fundamental principles of supramolecular chemistry and materials science.
Q & A
Q. What are the standard methods for synthesizing and characterizing 4-pentylbenzoic acid in liquid crystal research?
- Methodological Answer : this compound is typically synthesized via esterification or condensation reactions, followed by purification using recrystallization. Characterization involves UV-vis and fluorescence spectrophotometry to analyze absorbance (e.g., λmax in methanol) and emission spectra. For example, solutions are prepared at 10<sup>−5</sup> M in solvents like methanol or DMSO, with nanoparticle interactions studied using CdS or ZnS nanoparticles at 2×10<sup>−4</sup> M concentrations . Structural validation includes <sup>13</sup>C NMR to confirm the carboxylic acid group and alkyl chain orientation .
Q. How are the thermodynamic properties of this compound measured, and what are its key phase transition parameters?
- Methodological Answer : Differential scanning calorimetry (DSC) and enthalpy measurements are used to determine phase transitions. For this compound, the solid-to-nematic transition occurs at 362.0 K with ΔH = 9.90 kJ/mol, while the nematic-to-isotropic liquid transition occurs at 395.0 K with ΔH = 1.50 kJ/mol . Sublimation enthalpy (ΔsubH) ranges from 111.5 to 118.2 kJ/mol, depending on experimental conditions .
Advanced Research Questions
Q. What crystallographic techniques are employed to resolve the structural conformation of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is used to determine molecular packing and dihedral angles. For example, a thiadiazole derivative of this compound showed a dihedral angle of 29.9° between the thiadiazole and phenyl rings, with intramolecular C–H⋯S interactions observed . Data collection at 293 K with R factor = 0.066 ensures precision .
Q. How do solvent polarity and nanoparticle interactions influence the spectroscopic behavior of this compound?
- Methodological Answer : Solvent polarity (e.g., methanol vs. toluene) shifts UV-vis absorption peaks due to solvatochromic effects. Nanoparticle interactions (e.g., CdSe) alter fluorescence quantum yields via Förster resonance energy transfer (FRET). For example, this compound in toluene with CdSe nanoparticles showed a 15% increase in emission intensity compared to DMSO solutions .
Q. What strategies address discrepancies in reported thermodynamic data for this compound?
- Methodological Answer : Discrepancies in phase transition enthalpies (e.g., ΔH = 9.90 kJ/mol vs. 1.50 kJ/mol ) arise from sample purity or measurement techniques. Calibration with reference compounds (e.g., 4-pentyloxybenzoic acid) and cross-validation using high-resolution DSC or adiabatic calorimetry improve accuracy. Statistical analysis (e.g., Bland-Altman plots) quantifies inter-laboratory variability .
Q. How can computational modeling predict the mesomorphic behavior of this compound in liquid crystal systems?
- Methodological Answer : Density functional theory (DFT) calculates molecular dipole moments and polarizabilities to predict nematic-isotropic transition temperatures. Molecular dynamics (MD) simulations model alkyl chain flexibility and intermolecular hydrogen bonding. For example, simulations align with experimental data showing a nematic range of 362–395 K .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
